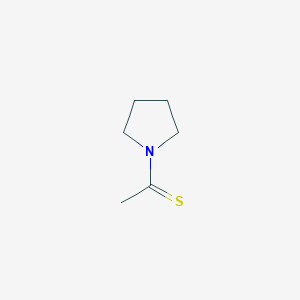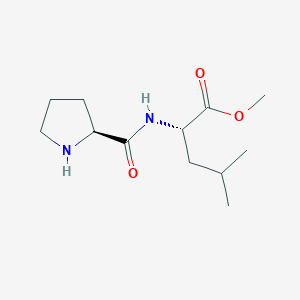
L-Leucine, L-prolyl-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Leucine, L-prolyl-, methyl ester is a compound that combines the amino acids L-leucine and L-proline with a methyl ester group. This compound is often used in peptide synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
L-Leucine, L-prolyl-, methyl ester can be synthesized through the esterification of L-leucine and L-proline. The reaction typically involves the use of methanol and a strong acid catalyst, such as hydrochloric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the amino acids to their methyl ester derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .
化学反应分析
Types of Reactions
L-Leucine, L-prolyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
科学研究应用
L-Leucine, L-prolyl-, methyl ester has a wide range of applications in scientific research:
作用机制
L-Leucine, L-prolyl-, methyl ester exerts its effects through several mechanisms:
Receptor-Mediated Endocytosis: The compound is taken up by cells via receptor-mediated endocytosis.
Lysosomal Conversion: Once inside the cell, it is converted into larger oligomers by dipeptidyl peptidase I in lysosomes.
Lysosomal Rupture: The conversion products cause lysosomal rupture, leading to the release of enzymes that induce apoptosis.
Caspase Activation: The release of lysosomal enzymes activates caspase-3-like proteases, leading to DNA fragmentation and cell death.
相似化合物的比较
L-Leucine, L-prolyl-, methyl ester can be compared with other similar compounds:
L-Leucine methyl ester: Similar in structure but lacks the proline component.
L-Proline methyl ester: Contains proline but not leucine.
L-Leucyl-L-leucine methyl ester: Contains two leucine residues instead of leucine and proline.
These compounds share some chemical properties but differ in their biological activities and applications. This compound is unique due to its combination of leucine and proline, which imparts distinct properties and applications .
属性
CAS 编号 |
42382-99-0 |
|---|---|
分子式 |
C12H22N2O3 |
分子量 |
242.31 g/mol |
IUPAC 名称 |
methyl (2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoate |
InChI |
InChI=1S/C12H22N2O3/c1-8(2)7-10(12(16)17-3)14-11(15)9-5-4-6-13-9/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t9-,10-/m0/s1 |
InChI 键 |
HSPZQEUPIFQDCJ-UWVGGRQHSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)[C@@H]1CCCN1 |
规范 SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1CCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


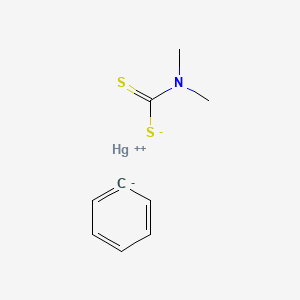
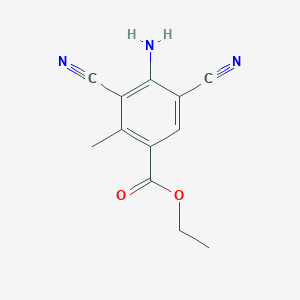
![N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B14142673.png)
methanone](/img/structure/B14142679.png)
![(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B14142681.png)
![2-[[4-methyl-5-[4-[(2-methylbenzoyl)amino]phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic Acid](/img/structure/B14142695.png)
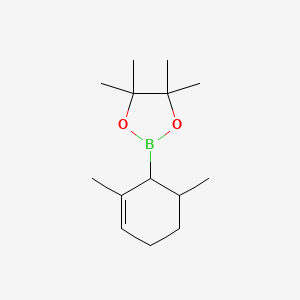
![N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide](/img/structure/B14142707.png)
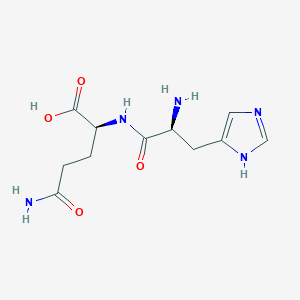
![5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14142720.png)

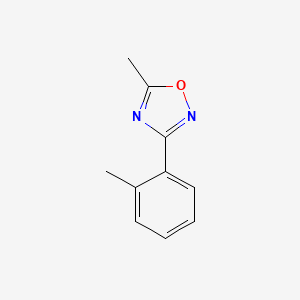
![1-[3-(4-Chlorophenyl)-4-phenylbutyl]pyrrolidine](/img/structure/B14142733.png)
